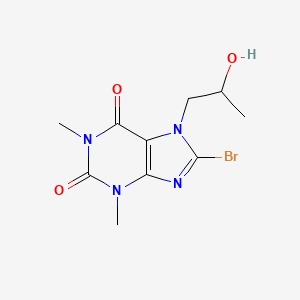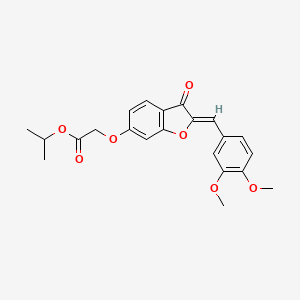![molecular formula C16H22N4O3S B2567444 3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline CAS No. 2415602-82-1](/img/structure/B2567444.png)
3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a piperazine ring, a cyclopropane sulfonyl group, and a tetrahydrocinnoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a cyclopropanesulfonyl group. This can be achieved through the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Tetrahydrocinnoline: The functionalized piperazine is then coupled with a tetrahydrocinnoline derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyclopropane sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the design and synthesis of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
Pathways Involved: By inhibiting PARP, the compound can induce cell death in cancer cells that rely on PARP for survival, making it a potential anti-cancer agent.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: This compound also features a piperazine ring and a cyclopropane group but differs in its overall structure and specific functional groups.
N-(4-(4-(Cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Another compound with a piperazine ring and cyclopropane group, used in different therapeutic applications.
Uniqueness
3-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a tetrahydrocinnoline moiety with a cyclopropanesulfonyl-piperazine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-16(15-11-12-3-1-2-4-14(12)17-18-15)19-7-9-20(10-8-19)24(22,23)13-5-6-13/h11,13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMKFLWEKCYNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-acetamidophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2567365.png)
![(2,6-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567368.png)

![N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2567371.png)
![N-[1-(thiophene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2567375.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2567379.png)
![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)




